
5-Bromo-8-méthylquinoléine
Vue d'ensemble
Description
5-Bromo-8-methylquinoline (5-Br-8-Me-Q) is an aromatic heterocyclic compound with a unique chemical structure. It is a derivative of quinoline, a heterocyclic aromatic compound with a fused ring system containing a pyridine ring and an imidazole ring. 5-Br-8-Me-Q is a colorless liquid with a faint odor and is soluble in organic solvents such as ethanol, chloroform, and acetone. The compound has a variety of applications in the fields of chemistry and biology, including use as a reagent in organic synthesis, in the synthesis of pharmaceuticals and other biologically active compounds, and as a fluorescent probe for biological studies.
Applications De Recherche Scientifique
Découverte de médicaments et chimie médicinale
5-Bromo-8-méthylquinoléine : est un composé important en chimie médicinale en raison de son squelette quinoléine, qui est une structure courante dans de nombreuses molécules pharmacologiquement actives. Il sert d'intermédiaire clé dans la synthèse de divers médicaments, en particulier ceux ayant des propriétés anti-inflammatoires, antipaludiques et antibactériennes . L'atome de brome dans le composé peut être utilisé pour une fonctionnalisation supplémentaire, conduisant à un large éventail de dérivés biologiquement actifs.
Synthèse organique
En chimie organique synthétique, This compound est utilisée comme élément constitutif de molécules organiques complexes. Sa présence peut influencer les propriétés électroniques et stériques des molécules, ce qui en fait un réactif polyvalent pour la construction de structures organiques diverses .
Science des matériaux
Les propriétés uniques de This compound en font un candidat potentiel pour le développement de nouveaux matériaux, en particulier dans le domaine de l'électronique organique. Il peut être utilisé dans la synthèse de semi-conducteurs organiques, qui sont essentiels pour la création de dispositifs électroniques flexibles .
Chimie analytique
En raison de ses propriétés spectroscopiques distinctes, This compound peut être utilisée comme une sonde fluorescente ou un chromophore dans les applications de chimie analytique. Elle aide à la détection et à la quantification de diverses substances par spectroscopie de fluorescence .
Chimie agricole
Les dérivés de la quinoléine sont connus pour présenter des activités de régulation de la croissance des plantes. This compound pourrait être explorée pour son utilisation potentielle dans le développement de nouveaux produits agrochimiques pouvant agir comme herbicides ou pesticides .
Science de l'environnement
La recherche sur le devenir environnemental des composés quinoléiques, y compris This compound, est cruciale. Ils peuvent être étudiés pour leur biodégradabilité, leur toxicité et leur accumulation potentielle dans les écosystèmes, ce qui est important pour évaluer les risques environnementaux .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth) .
Mécanisme D'action
Target of Action
5-Bromo-8-methylquinoline is a quinoline derivative, a class of compounds known for their versatile applications in the fields of industrial and synthetic organic chemistry . .
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biological and pharmaceutical activities .
Result of Action
While quinoline derivatives are known for their substantial biological activities , the specific effects of 5-Bromo-8-methylquinoline remain unclear.
Analyse Biochimique
Biochemical Properties
5-Bromo-8-methylquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds. Additionally, 5-Bromo-8-methylquinoline has been shown to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of 5-Bromo-8-methylquinoline on cellular processes are diverse. It influences cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis . This compound has been found to modulate gene expression, leading to changes in the levels of various proteins that regulate cell cycle and metabolism . In some cell types, 5-Bromo-8-methylquinoline can induce cytotoxic effects, leading to cell death, while in others, it may promote cell survival and proliferation .
Molecular Mechanism
At the molecular level, 5-Bromo-8-methylquinoline exerts its effects through several mechanisms. It can bind to DNA and RNA, interfering with their replication and transcription processes . This binding can lead to mutations or alterations in gene expression. Additionally, 5-Bromo-8-methylquinoline has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . These interactions can result in the disruption of normal cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-8-methylquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-Bromo-8-methylquinoline can degrade into various byproducts, some of which may retain biological activity . Over extended periods, the compound’s impact on cells can shift from acute cytotoxicity to more subtle changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-8-methylquinoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, 5-Bromo-8-methylquinoline can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These threshold effects are crucial for determining safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
5-Bromo-8-methylquinoline is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can influence the overall biological activity of 5-Bromo-8-methylquinoline and its effects on cellular processes .
Transport and Distribution
Within cells and tissues, 5-Bromo-8-methylquinoline is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, 5-Bromo-8-methylquinoline may preferentially accumulate in the liver, where it undergoes extensive metabolism . Its distribution patterns are essential for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 5-Bromo-8-methylquinoline is influenced by various targeting signals and post-translational modifications . The compound can localize to specific organelles, such as the mitochondria or nucleus, where it exerts its biological effects . These localization patterns are critical for understanding the compound’s mechanism of action and its impact on cellular function .
Propriétés
IUPAC Name |
5-bromo-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIFWJGDIKRUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405812 | |
| Record name | 5-bromo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74316-55-5 | |
| Record name | 5-bromo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of brominating 8-methylquinoline-5-carboxylic acid?
A1: While the provided abstracts don't explicitly state the purpose of bromination, it likely serves as a crucial step in synthesizing more complex molecules. Introducing a bromine atom can alter a molecule's reactivity and physicochemical properties, potentially influencing its biological activity or enabling further chemical modifications. [, ]
Q2: Are there alternative methods to synthesize 8-methylquinoline-5-carboxylic acid derivatives besides those involving bromination?
A2: The provided research papers focus on specific synthesis routes involving bromination. [, ] Exploring alternative synthesis methods would require consulting additional scientific literature and exploring different reaction pathways and reagents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)

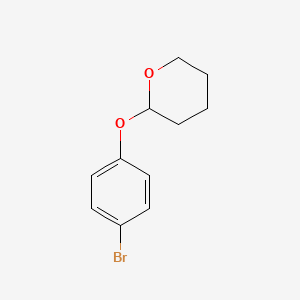
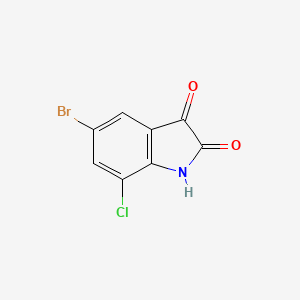
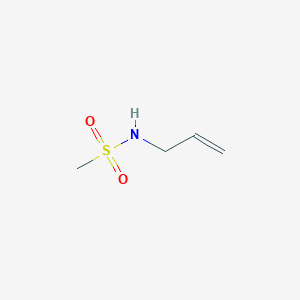

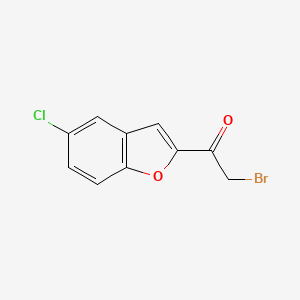
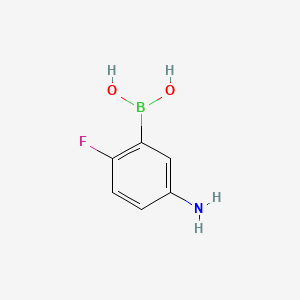

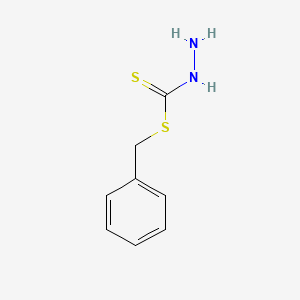


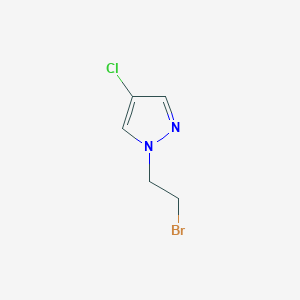
![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)
